molecular formula C4H7ClN2S B14481107 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 64470-74-2

5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B14481107
CAS No.: 64470-74-2
M. Wt: 150.63 g/mol
InChI Key: RVUBAILDBCFEPP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a chloromethyl group and a thiazole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial processes. Its ability to form covalent bonds with biological molecules also makes it a useful tool in biochemical research and drug development .

Properties

CAS No.

64470-74-2

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

IUPAC Name

5-(chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C4H7ClN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)

InChI Key

RVUBAILDBCFEPP-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)N)CCl

Origin of Product

United States

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